molecular formula C7H16N2O2S B13516873 2-(Piperidin-3-yl)ethane-1-sulfonamide

2-(Piperidin-3-yl)ethane-1-sulfonamide

Cat. No.: B13516873
M. Wt: 192.28 g/mol
InChI Key: JFCJDPFHPRVRHX-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yl)ethane-1-sulfonamide is a chemical compound that features a piperidine ring attached to an ethane sulfonamide group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of drugs and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-yl)ethane-1-sulfonamide typically involves the reaction of piperidine with ethane sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

2-piperidin-3-ylethanesulfonamide

InChI

InChI=1S/C7H16N2O2S/c8-12(10,11)5-3-7-2-1-4-9-6-7/h7,9H,1-6H2,(H2,8,10,11)

InChI Key

JFCJDPFHPRVRHX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CCS(=O)(=O)N

Origin of Product

United States

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